O-[3-(tert-butoxy)propyl]hydroxylamine
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Overview
Description
O-[3-(tert-butoxy)propyl]hydroxylamine is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is characterized by the presence of a hydroxylamine group attached to a propyl chain, which is further substituted with a tert-butoxy group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-(tert-butoxy)propyl]hydroxylamine typically involves the reaction of hydroxylamine with a suitable alkylating agent. One common method is the reaction of hydroxylamine with 3-(tert-butoxy)propyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
O-[3-(tert-butoxy)propyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
O-[3-(tert-butoxy)propyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical studies to investigate the role of hydroxylamine derivatives in biological systems.
Medicine: Research is being conducted on its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of O-[3-(tert-butoxy)propyl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- O-[3-(tert-butoxy)propyl]amine
- O-[3-(tert-butoxy)propyl]hydrazine
- O-[3-(tert-butoxy)propyl]hydroxylamine hydrochloride
Uniqueness
This compound is unique due to the presence of both a hydroxylamine group and a tert-butoxy group. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds. For example, the tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and stability .
Properties
CAS No. |
1026989-91-2 |
---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
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